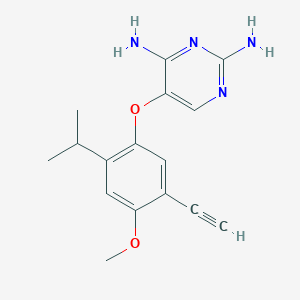
5-(5-ethynyl-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine
Cat. No. B8586901
M. Wt: 298.34 g/mol
InChI Key: VIEFFPUQDBQGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07531547B2
Procedure details


5-(2-Isopropyl-4-methoxy-5-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine (0.75 g, 2 mmol) and Cesium Fluoride (0.46 g, 3 mmol) were added to 10 mL of dry THF under nitrogen, and the reaction mixture was stirred for 6 hours at room temperature. The reaction mixture was poured into water and extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was chromatographed on 50 g of flash silica (3%-6% MeOH/CH2Cl2) to give 0.54 g of 5-(5-ethynyl-2-isopropyl-4-methoxy-phenoxy)-pyrimidine-2,4-diamine, MS (M+H)=299.
Name
5-(2-Isopropyl-4-methoxy-5-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine
Quantity
0.75 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:18]=[C:17]([O:19][CH3:20])[C:16]([C:21]#[C:22][Si](C)(C)C)=[CH:15][C:5]=1[O:6][C:7]1[C:8]([NH2:14])=[N:9][C:10]([NH2:13])=[N:11][CH:12]=1)([CH3:3])[CH3:2].[F-].[Cs+].C1COCC1>O>[C:21]([C:16]1[C:17]([O:19][CH3:20])=[CH:18][C:4]([CH:1]([CH3:2])[CH3:3])=[C:5]([CH:15]=1)[O:6][C:7]1[C:8]([NH2:14])=[N:9][C:10]([NH2:13])=[N:11][CH:12]=1)#[CH:22] |f:1.2|
|
Inputs


Step One
|
Name
|
5-(2-Isopropyl-4-methoxy-5-trimethylsilanylethynyl-phenoxy)-pyrimidine-2,4-diamine
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(OC=2C(=NC(=NC2)N)N)C=C(C(=C1)OC)C#C[Si](C)(C)C
|
|
Name
|
|
|
Quantity
|
0.46 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[Cs+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 6 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on 50 g of flash silica (3%-6% MeOH/CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#C)C=1C(=CC(=C(OC=2C(=NC(=NC2)N)N)C1)C(C)C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.54 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
